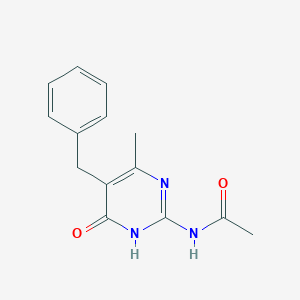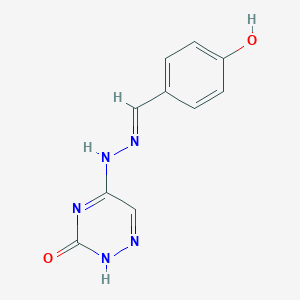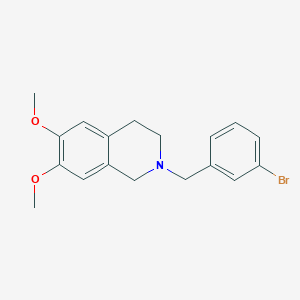![molecular formula C19H24N2O5 B6079216 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6079216.png)
3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound that features a bicyclic structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both hydrazinyl and carboxylic acid groups suggests that it may exhibit unique reactivity and binding properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a multi-step process:
Preparation of 3-Methylphenoxypropanoic acid: This can be synthesized by reacting 3-methylphenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide.
Formation of 3-Methylphenoxypropanoyl hydrazide: The 3-methylphenoxypropanoic acid is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with hydrazine hydrate to form the hydrazide.
Cyclization to form the bicyclic structure: The hydrazide is then reacted with bicyclo[2.2.1]heptane-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-({2-[2-(3-Carboxyphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 3-({2-[2-(3-Methylphenoxy)propanoyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound’s unique structure may make it useful as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: The hydrazinyl group may allow the compound to act as an inhibitor for certain enzymes.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Possible applications in the treatment of diseases due to its potential biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Production:
作用機序
The mechanism of action of 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is likely related to its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The hydrazinyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bicyclic structure may also allow for specific binding to molecular targets.
類似化合物との比較
Similar Compounds
3-({2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
3-({2-[2-(3-Methylphenoxy)butanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a longer alkyl chain.
Uniqueness
The unique combination of the bicyclic structure with the hydrazinyl and carboxylic acid groups makes 3-({2-[2-(3-Methylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid distinct. This combination allows for a wide range of chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
IUPAC Name |
3-[[2-(3-methylphenoxy)propanoylamino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-10-4-3-5-14(8-10)26-11(2)17(22)20-21-18(23)15-12-6-7-13(9-12)16(15)19(24)25/h3-5,8,11-13,15-16H,6-7,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQNHRQWCDISGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)


![3-(4-chlorophenyl)-2-ethyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6079167.png)
![(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B6079172.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole](/img/structure/B6079176.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B6079185.png)
![1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B6079188.png)
![3,8-dimethyl-5H-triazino[5,4-b]indol-4-one](/img/structure/B6079192.png)
![6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6079193.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3-nitrobenzenesulfonohydrazide](/img/structure/B6079198.png)
![1-[5-(4-METHYLPHENYL)-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6079202.png)
